molecular formula C10H17N3O B13086492 1,4-dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13086492
M. Wt: 195.26 g/mol
InChI Key: NBVXLODLUCQHID-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with dimethyl and methyloxolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazole with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,4-Dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazole: Lacks the amine group, leading to different reactivity and applications.

    1,4-Dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-ol:

Uniqueness

1,4-Dimethyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and methyloxolan groups with an amine functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2,4-dimethyl-5-(2-methyloxolan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-7-8(12-13(3)9(7)11)10(2)5-4-6-14-10/h4-6,11H2,1-3H3

InChI Key

NBVXLODLUCQHID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2(CCCO2)C)C)N

Origin of Product

United States

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